2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

CAS No.: 680213-89-2

Cat. No.: VC7921212

Molecular Formula: C14H8Cl3F3N2O

Molecular Weight: 383.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680213-89-2 |

|---|---|

| Molecular Formula | C14H8Cl3F3N2O |

| Molecular Weight | 383.6 g/mol |

| IUPAC Name | 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23) |

| Standard InChI Key | HFOIXIGJNQSPIK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

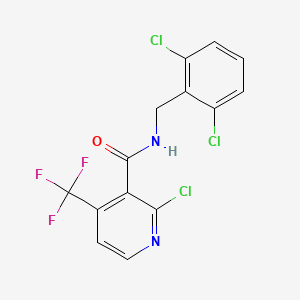

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is systematically named as 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide under IUPAC nomenclature. Its structure comprises a pyridine ring substituted at the 2-position with chlorine, the 4-position with a trifluoromethyl group, and a 2,6-dichlorobenzylamide moiety at the 3-position (Figure 1).

Table 1: Key Identifiers and Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 680213-89-2 |

| Molecular Formula | |

| Molecular Weight | 383.6 g/mol |

| SMILES | ClC1=CC=CC(=C1Cl)CNC(=O)C2=C(N=CC=C2C(F)(F)F)Cl |

| InChIKey | HFOIXIGJNQSPIK-UHFFFAOYSA-N |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms contribute to electronic effects that may influence binding affinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with nicotinic acid derivatives, proceeding through halogenation and amidation steps. A representative pathway involves:

-

Halogenation of Nicotinic Acid: Introduction of chlorine at the 2-position using phosphorus oxychloride () .

-

Trifluoromethylation: Installation of the group via cross-coupling reactions, such as Ullmann-type couplings with trifluoromethyl copper intermediates .

-

Amidation: Reaction with 2,6-dichlorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final amide.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | , DMF, 80°C, 12 hr | 75% |

| CF₃ Addition | CuI, 1,10-phenanthroline, 110°C, 24 hr | 62% |

| Amidation | EDC, HOBt, DIPEA, DCM, rt, 6 hr | 85% |

Alternative routes employ ethyl fluoroacetate and trifluoroacetate as building blocks for constructing the pyridine nucleus, followed by functionalization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL in water at 25°C) due to its hydrophobic substituents. It is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) and dichloromethane. Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| LogP (Predicted) | 4.2 ± 0.3 |

| Melting Point | 158–160°C (decomposes) |

| pKa (Estimated) | 2.1 (pyridine nitrogen) |

Biological Activity and Mechanisms

Antibacterial Activity

Analogous molecules demonstrate growth inhibition against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL . Resistance mechanisms in Escherichia coli involve efflux pumps, underscoring the need for combination therapies .

| Hazard | Precaution |

|---|---|

| Skin Contact | Wash immediately with soap/water |

| Inhalation | Move to fresh air; seek medical attention |

| Storage | -20°C, desiccated, under nitrogen |

Applications and Future Directions

Pharmaceutical Development

The compound’s scaffold is a candidate for antibiotic development, particularly against Gram-positive pathogens. Modifications to the benzylamide group may improve pharmacokinetics .

Agrochemical Research

Halogenated nicotinamides are explored as fungicides and herbicides. Field trials of analogs show efficacy against Botrytis cinerea at 100–200 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume